3,4,6-Trichloro-2-methylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4Cl3N |
|---|---|
Molecular Weight |
196.5 g/mol |
IUPAC Name |
3,4,6-trichloro-2-methylpyridine |
InChI |
InChI=1S/C6H4Cl3N/c1-3-6(9)4(7)2-5(8)10-3/h2H,1H3 |
InChI Key |
RHPMTGBIOLCBER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Approaches for 3,4,6 Trichloro 2 Methylpyridine and Its Derivatives
Established Synthetic Routes to Chlorinated Methylpyridines
The traditional synthesis of chlorinated methylpyridines, including 3,4,6-trichloro-2-methylpyridine, has relied on robust and well-documented, albeit sometimes harsh, chemical transformations. These methods primarily involve the direct chlorination of simpler pyridine (B92270) precursors and subsequent modifications.
Regioselective Chlorination of Methylpyridine Precursors
The direct chlorination of 2-methylpyridine (B31789) (α-picoline) is a primary route to obtaining chlorinated derivatives. The regioselectivity of this reaction is highly dependent on the reaction conditions, such as temperature, phase (liquid or vapor), and the presence of catalysts. The process can lead to the substitution of hydrogen atoms on both the pyridine ring and the methyl group.
The chlorination process often proceeds stepwise, with the methyl group being chlorinated to form 2-(chloromethyl)pyridine, 2-(dichloromethyl)pyridine, and ultimately 2-(trichloromethyl)pyridine. google.com Simultaneously, the pyridine ring can be chlorinated at various positions. Achieving a specific substitution pattern, such as in this compound, requires careful control over the reaction parameters. For instance, the chlorination of α-picoline can be carried out in the liquid phase with gaseous chlorine at elevated temperatures. google.com The presence of hydrogen chloride is noted to influence the reaction, and its removal can favor chlorination at the 6-position of a 2-(trichloromethyl)-pyridine intermediate. google.com
Vapor-phase chlorination offers an alternative, often conducted at high temperatures (300-500 °C), sometimes in the presence of a porous material like silica (B1680970) or alumina. google.com This method can be used to produce various chlorinated picolines, including those with a trichloromethyl group. google.com The choice of catalyst, such as a Lewis acid (e.g., ferric chloride), can also direct the chlorination to specific positions on the pyridine ring. google.com Patents describe the production of highly chlorinated compounds like 3,4,5,6-tetrachloro-2-(trichloromethyl)-pyridine through exhaustive chlorination. google.com
Challenges in regioselective chlorination include the formation of a mixture of isomers and different degrees of chlorination, which necessitates purification steps to isolate the desired product. For example, the direct chlorination of 2-picoline with chlorine gas can result in contamination with di- and trichloromethylpyridines. google.com
Halogen Exchange Strategies for Trichloromethyl Group Introduction
Halogen exchange reactions provide a valuable method for introducing trichloromethyl groups onto a pyridine ring, particularly for converting other trihalomethyl groups. While fluorination is a more commonly cited example, the underlying principles apply to other halogens as well.
This strategy is particularly useful for synthesizing (trifluoromethyl)pyridines from their (trichloromethyl)pyridine counterparts by reacting them with a fluorine source like hydrogen fluoride, often in the presence of a metal halide catalyst. googleapis.com The reverse, while less common, is conceptually feasible under appropriate conditions. More relevant to the synthesis of the target compound is the Finkelstein reaction, where a halide is displaced by another. For instance, sulfonate esters, which can be formed from alcohols, can be converted to halides by treatment with a sodium halide. vanderbilt.edu This provides an indirect route to introduce chlorine.
The "halogen dance" is another sophisticated halogen exchange strategy, where a halogen atom migrates to a different position on the pyridine ring upon treatment with a strong base. clockss.org This allows for the synthesis of pyridine derivatives that may be difficult to obtain through direct functionalization. clockss.org While complex, this demonstrates the versatility of halogen exchange reactions in the synthesis of polysubstituted pyridines.
Modern Synthetic Protocols and Catalytic Systems
More recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for the synthesis of complex molecules like this compound. These include one-pot reactions, advanced functional group interconversions, and the application of green chemistry principles.
One-Pot Cyclocondensation and Aromatization Processes
One-pot multicomponent reactions represent a highly efficient strategy for the synthesis of polysubstituted pyridines, as they allow for the construction of the pyridine ring and the introduction of multiple substituents in a single synthetic operation. core.ac.ukias.ac.in These methods often involve the condensation of simpler, acyclic precursors.
A classic example is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). A related and improved method is the Bohlmann-Rahtz pyridine synthesis, which reacts an enamine with an alkynone, followed by cyclodehydration to form the pyridine ring. core.ac.uk This method offers excellent regiocontrol. core.ac.uk While a direct one-pot synthesis of this compound is not explicitly detailed in the provided literature, these methodologies could in principle be adapted by using appropriately chlorinated starting materials to construct the target molecule or its derivatives. The use of microwave irradiation can often accelerate these reactions. core.ac.uk
Functional Group Interconversions on the Pyridine Nucleus
Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another on a pre-existing molecular scaffold. solubilityofthings.comic.ac.uk This is particularly useful for the synthesis of highly substituted pyridines where direct introduction of a functional group is challenging.
For the synthesis of this compound, FGIs could include the conversion of other functional groups into chloro or methyl groups. For example, a hydroxyl group on the pyridine ring can be converted to a chloro group using reagents like phosphorus oxychloride or thionyl chloride. An amino group can be transformed into a chloro group via a Sandmeyer-type reaction. The methyl group at the 2-position can be introduced or modified from other functionalities. For instance, a hydroxymethyl group can be converted to a chloromethyl group, which can be a precursor to the methyl group via reduction. google.com The conversion of a methyl group to a chloromethyl group can be achieved using reagents like trichloroisocyanuric acid. prepchem.com
Green Chemistry Principles in Preparation (e.g., Solvent-Free, Catalytic)
The principles of green chemistry are increasingly being applied to the synthesis of pyridines to reduce the environmental impact of chemical processes. This includes the use of catalysts, solvent-free reaction conditions, and less hazardous reagents.
Catalytic methods are at the forefront of green pyridine synthesis. For instance, the synthesis of 2,4,6-triarylpyridines can be efficiently catalyzed by recyclable catalysts like cobalt(II) chloride hexahydrate under solvent-free conditions. researchgate.net The use of nanocrystalline magnesium oxide as a reusable catalyst has also been reported for the synthesis of highly substituted pyridines. ias.ac.in In the gas-phase synthesis of methylpyridines, catalysts based on cadmium oxide on a kaolin (B608303) support have been developed. semanticscholar.orge3s-conferences.org
Solvent selection is another key aspect of green chemistry. The use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG-400) has been demonstrated for the synthesis of triaryl pyridines. In some cases, reactions can be performed under solvent-free conditions, which significantly reduces waste. researchgate.net
The choice of reagents also plays a crucial role. For chlorination reactions, using safer alternatives to gaseous chlorine, such as trichloroisocyanuric acid, can improve the safety profile of the synthesis. prepchem.com These green approaches not only minimize environmental impact but can also lead to improved yields and easier purification procedures.
Stereochemical and Regiochemical Control in this compound Synthesis
The synthesis of polysubstituted pyridines, such as this compound, presents a significant challenge in controlling the precise placement of substituents on the pyridine ring. The electronic nature of the pyridine ring, with its electron-deficient character and the directing effects of existing substituents, dictates the outcome of substitution reactions. Achieving specific stereochemical and regiochemical control is paramount for the efficient synthesis of the target molecule and its derivatives. While specific literature on the stereoselective synthesis of this compound is limited, general principles of pyridine chemistry and methodologies applied to related compounds provide a framework for understanding and achieving the desired substitution pattern.
The regioselectivity of chlorination on a 2-methylpyridine (α-picoline) ring is influenced by both the inherent reactivity of the pyridine nucleus and the reaction conditions. The pyridine nitrogen deactivates the ring towards electrophilic substitution, particularly at the C-2, C-4, and C-6 positions. Conversely, it activates the ring for nucleophilic substitution at these same positions. The methyl group at the C-2 position is an electron-donating group, which can influence the regiochemical outcome of chlorination reactions.
A common strategy to control regioselectivity in pyridine halogenation is through the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic attack, primarily at the C-2 and C-4 positions. researchgate.net This activation can be harnessed to introduce chloro substituents at specific positions before subsequent deoxygenation to yield the desired chlorinated pyridine. For instance, the chlorination of a substituted pyridine N-oxide with reagents like phosphoryl chloride (POCl₃) or oxalyl chloride can proceed with high regioselectivity under mild conditions. acs.org
The choice of chlorinating agent and reaction conditions plays a crucial role in directing the regiochemical outcome. For example, vapor-phase chlorination of picoline derivatives at high temperatures can lead to a mixture of products, but the selectivity can be influenced by catalysts and reaction parameters. google.comepo.org The use of Lewis acid catalysts in the gas phase chlorination of polychlorinated β-picolines has been shown to produce specific tetrachloropyridine isomers with good selectivity. google.com
The following table summarizes representative examples of regioselective chlorination of pyridine derivatives, illustrating the influence of starting materials and reagents on the final product distribution. While not specific to this compound, these examples provide insight into the controlling factors for pyridine chlorination.
| Starting Material | Chlorinating Agent | Base/Catalyst | Solvent | Product(s) | Observations |
| 2-Picoline-N-oxide | Phosphoryl chloride | Triethylamine | - | 2-Chloromethylpyridine | High conversion and selectivity for chlorination of the methyl group. researchgate.net |
| 2-Methylpyridine-N-oxide | Triphosgene | Di-isopropylamine | Dichloromethane | Chloromethylpyridines and Chloropyridines | Mild and efficient method with high selectivity. tandfonline.com |
| Pyridine N-oxide | Oxalyl chloride | Triethylamine | Dichloromethane | 2-Chloropyridine | Highly regioselective chlorination at the C-2 position. acs.org |
| 3,5-Disubstituted Pyridine N-oxide | POCl₃ | 2,6-Lutidine | Dichloromethane | 2-Chloro-3,5-disubstituted Pyridine | High regioselectivity for chlorination at the C-2 position. acs.org |
| β-Picoline | Chlorine (vapor phase) | Mordenite zeolite or supported palladium | - | 2-Chloro-5-(trichloromethyl)pyridine | Selective vapor-phase chlorination. google.com |
This table presents data from analogous reactions to illustrate the principles of regiochemical control in pyridine synthesis.
Stereochemical control in the context of this compound primarily relates to the regiochemistry of the substituents on the aromatic ring, as the molecule itself is achiral. However, in the synthesis of derivatives of this compound that may contain chiral centers, stereoselective methods would be necessary. These could involve the use of chiral catalysts or auxiliaries to control the formation of specific stereoisomers. wiley.com The principles of stereoselective synthesis are broad and would be applied based on the specific functional groups being introduced to the parent molecule.
Reactivity Profiles and Mechanistic Investigations of 3,4,6 Trichloro 2 Methylpyridine
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of heteroaromatic compounds like pyridines. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen. stackexchange.comyoutube.com The presence of additional electron-withdrawing substituents, such as chlorine atoms, further activates the ring towards SNAr. nih.govlibretexts.org
Displacement of Ring Chlorine Atoms by Diverse Nucleophiles
In 3,4,6-trichloro-2-methylpyridine, the chlorine atoms at positions 4 and 6 are susceptible to displacement by a variety of nucleophiles. Research has shown that nucleophilic attack preferentially occurs at these positions due to the electronic activation provided by the pyridine nitrogen. stackexchange.comyoutube.com
Common nucleophiles employed in these reactions include:
Alkoxides: Sodium methoxide (B1231860) and other alkoxides can displace chlorine atoms to form the corresponding methoxy (B1213986) or alkoxy pyridines.
Amines: Reactions with amines, such as dimethylamine (B145610) or piperidine, lead to the formation of aminopyridines. nih.govnih.gov The chemoselectivity of these reactions can often be controlled by the reaction conditions. nih.gov
Thiols: Thiolates can also serve as effective nucleophiles, yielding the corresponding thioethers.
Studies on related polychlorinated pyridines have demonstrated that the reactivity of the halogen atoms towards nucleophilic displacement can be influenced by their position on the ring. For instance, in 2,6-dichloro-4-trichloromethylpyridine, nucleophiles readily displace the ring chlorine atoms. rsc.org
Influence of Substituent Effects on Reactivity
The reactivity of the pyridine ring in SNAr reactions is significantly influenced by the electronic properties of its substituents.
Electron-withdrawing groups: The three chlorine atoms and the methyl group in this compound have distinct electronic effects. The chlorine atoms are strongly electron-withdrawing through their inductive effect, which enhances the electrophilicity of the pyridine ring and stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr mechanism. libretexts.orgresearchgate.net The trifluoromethyl group, which is strongly electron-withdrawing, has been shown to increase the reactivity of pyridines towards SNAr, similar to the effect of a nitro group. nih.govjst.go.jp
Electron-donating groups: Conversely, electron-donating groups decrease the reactivity of the pyridine ring towards nucleophilic attack by destabilizing the anionic intermediate. researchgate.net The methyl group at the 2-position of the target molecule is a weak electron-donating group.
Steric effects: The position of substituents can also exert steric hindrance, influencing the regioselectivity of the nucleophilic attack. For example, bulky substituents at the 3-position of 2,6-dichloropyridines have been shown to direct nucleophilic attack to the 6-position. researchgate.net
Transformations Involving the Trichloromethyl Group
The trichloromethyl (-CCl₃) group is a versatile functional group that can undergo a variety of transformations, providing a handle for further molecular diversification.
Selective Reactions of the -CCl₃ Moiety (e.g., Amination, Alkoxylation)
While SNAr reactions on the pyridine ring are common, the trichloromethyl group can also be the site of nucleophilic attack, particularly under specific conditions or with certain nucleophiles. Research on related compounds like 2,6-dichloro-3-trichloromethylpyridine has shown that nucleophilic attack can occur at the trichloromethyl group, sometimes in competition with or subsequent to displacement of the ring halogens. rsc.org
Examples of selective reactions involving the trichloromethyl group include:
Amination: Reaction with amines can lead to the formation of aminodichloromethyl or formamidine (B1211174) derivatives, depending on the reaction conditions and the nature of the amine.
Alkoxylation: Treatment with alkoxides can result in the formation of orthocarbonates or other alkoxylated products.
Hydrolysis: Under certain conditions, the trichloromethyl group can be hydrolyzed to a carboxylic acid group.
The reactivity of the trichloromethyl group can be modulated by factors such as the electronic nature of the pyridine ring and the presence of neighboring substituents. rsc.org
Mechanistic Pathways of Trichloromethyl Group Conversions
The conversion of the trichloromethyl group often proceeds through a series of addition-elimination steps. A proposed mechanism for the reaction of nucleophiles with a trichloromethyl group involves the initial attack of the nucleophile on the carbon atom of the -CCl₃ group. rsc.org This is followed by the loss of a chloride ion. This process can be repeated, leading to the displacement of multiple chlorine atoms.
The stability of the intermediates and the nature of the attacking nucleophile play a crucial role in determining the final product. In some cases, intramolecular reactions can occur, leading to the formation of cyclic products.
Electrophilic Transformations and Functionalization
While the electron-deficient nature of the pyridine ring in this compound makes it generally resistant to electrophilic aromatic substitution, such reactions are not entirely precluded. The electron-donating methyl group at the 2-position can direct electrophiles to the 3- and 5-positions. However, the deactivating effect of the three chlorine atoms and the pyridine nitrogen significantly reduces the ring's nucleophilicity.
Electrophilic functionalization of the pyridine nitrogen itself, such as N-oxidation, is a more common transformation. rsc.org The resulting pyridine N-oxide can then undergo further reactions. For instance, N-oxidation can modify the reactivity of other functional groups on the ring. rsc.org
Oxidative and Reductive Chemistry of the Pyridine Core
The presence of both electron-donating (methyl) and electron-withdrawing (chloro) substituents on the pyridine ring of this compound imparts a unique electronic character that governs its oxidative and reductive transformations. These reactions primarily involve the pyridine nitrogen and the carbon-chlorine bonds, leading to significant alterations in the molecule's reactivity and potential for further functionalization.
The oxidation of the nitrogen atom in the pyridine ring to form an N-oxide is a common transformation for pyridine derivatives. This modification has a profound impact on the electronic properties and subsequent reactivity of the heterocyclic core. In the case of this compound, N-oxidation increases the electron density at the C2 and C6 positions, making them more susceptible to nucleophilic attack.
Recent studies have highlighted a controllable pyridine N-oxidation-nucleophilic dechlorination process. nih.gov In this process, an oxidant, such as peroxymonocarbonate ion (HCO₄⁻), induces the N-oxidation of a chloropyridine. nih.gov This is followed by nucleophilic attack by a reductant like hydroperoxide anion (HO₂⁻), leading to dechlorination. nih.gov Theoretical calculations have confirmed that the initial N-oxidation of the chloropyridine significantly lowers the energy barrier for the subsequent dechlorination step. nih.gov This cooperative effect between the oxidant and reductant leads to enhanced dechlorination efficiencies compared to processes relying solely on a reductant. nih.gov
The N-oxide of this compound, once formed, can serve as a versatile intermediate. For instance, pyridine N-oxides, in combination with trifluoroacetic anhydride, have been utilized to promote trifluoromethylation reactions. nih.gov This suggests that this compound N-oxide could potentially be used to introduce perfluoroalkyl groups onto aromatic and heteroaromatic systems.
Table 1: Potential Reagents for N-Oxidation of this compound
| Oxidizing Agent System | Description |
| Peroxymonocarbonate ion (HCO₄⁻) | A selective oxidant that can be generated in a carbonate species-activated hydrogen peroxide system. nih.gov |
| Trifluoroacetic anhydride/Pyridine N-oxide | This system can be used to promote trifluoromethylation reactions. nih.gov |
This table is generated based on reactivity principles and not on experiments specifically with this compound.
Electrochemical methods offer a controlled approach to the reductive dechlorination of polychlorinated aromatic compounds. For chlorinated pyridines, the process typically involves the sequential removal of chlorine atoms. The electrochemical reduction of polychlorinated biphenyls (PCBs) has been shown to proceed efficiently using mediators such as naphthalene (B1677914) or biphenyl (B1667301) radical anions. nih.gov This mediated electrochemical reduction can lead to rapid and complete dechlorination. nih.gov
For this compound, a plausible electrochemical reduction pathway would involve a step-wise dechlorination. The position of dechlorination would be influenced by the electron density at the carbon atoms and the stability of the resulting radical anion intermediates. Given the electron-donating nature of the methyl group and the electron-withdrawing nature of the chloro groups, the reduction potentials for the different chlorine atoms would vary.
A proposed pathway could initiate with the transfer of an electron to the pyridine ring to form a radical anion. This is followed by the cleavage of a C-Cl bond to release a chloride ion and a pyridinyl radical. The pyridinyl radical can then abstract a hydrogen atom from the solvent or supporting electrolyte to yield a dichloromethylpyridine. This process can continue until all chlorine atoms are removed. The use of zinc as an electron donor in the presence of a phase transfer catalyst has also been reported for the dechlorination of polychlorinated pyridines, offering a chemical alternative to electrochemical methods. google.com
Table 2: Key Aspects of Electrochemical Reduction of Chlorinated Pyridines
| Parameter | Description |
| Mediator | Aromatic radical anions (e.g., naphthalene, biphenyl) can facilitate electron transfer and enhance dechlorination rates. nih.gov |
| Electron Donor | Besides an electrode, metals like zinc can be used as electron donors for dechlorination. google.com |
| Reaction Order | Studies on related compounds suggest the reaction can be fractional order with respect to the substrate and first order with respect to the mediator. nih.gov |
| Pathway | Step-wise removal of chlorine atoms is the generally accepted mechanism. |
This table is based on general principles of electrochemical reduction of halogenated aromatic compounds.
Cascade Reactions and Multicomponent Cyclizations Incorporating this compound Units
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby reducing waste and improving atom economy. acsgcipr.orgbaranlab.org While specific examples detailing the use of this compound in such reactions are not prevalent in the literature, its structural features suggest potential applications.
The presence of reactive C-Cl bonds and a modifiable pyridine core in this compound makes it a candidate for inclusion in cascade sequences. For instance, a nucleophilic aromatic substitution (SNAr) reaction at one of the chloro-positions could be the initial step in a cascade, followed by an intramolecular cyclization. The reactivity of the chloro substituents towards nucleophilic displacement would likely be in the order C6 > C4 > C3, based on the electronic activation by the pyridine nitrogen.
In the context of MCRs, this compound could potentially act as a building block. For example, after conversion to a more reactive derivative (e.g., by introducing an amino or hydroxyl group via SNAr), the resulting functionalized pyridine could participate in MCRs to form fused heterocyclic systems. The synthesis of various pyridine derivatives through one-pot multicomponent reactions is a well-established field, often involving the condensation of aldehydes, active methylene (B1212753) compounds, and an ammonia (B1221849) source. acs.orgrsc.org By analogy, a suitably functionalized derivative of this compound could be envisioned to participate in such transformations.
The development of cascade reactions involving the C-F bond cleavage in fluorinated azaheterocycles also provides a conceptual framework for potential reactions of this compound. nih.gov A domino process involving the activation and subsequent reaction of one of the C-Cl bonds could lead to the synthesis of novel poly-substituted pyridines.
Applications of 3,4,6 Trichloro 2 Methylpyridine As a Versatile Synthetic Intermediate
Precursor in Agrochemical Synthesis
Chlorinated pyridine (B92270) scaffolds are fundamental building blocks in the agrochemical industry. Their derivatives are utilized in a wide array of products, demonstrating the importance of compounds like 3,4,6-Trichloro-2-methylpyridine as potential synthetic intermediates. The strategic placement of chlorine atoms on the pyridine ring can significantly influence the biological activity and selectivity of the final product.
Derivatization to Herbicides and Insecticides
While direct derivatization examples for this compound are not extensively detailed, the applications of closely related structures provide insight into its potential. For instance, other polychlorinated picolines are known precursors to potent herbicides and insecticides. The substitution pattern of this compound makes it a candidate for nucleophilic substitution reactions, where one or more chlorine atoms are replaced to build more complex molecules with desired pesticidal properties. The presence of the methyl group at the 2-position can also be a site for further chemical modification.
Development of Novel Pesticidal Scaffolds
The development of new pesticides often involves the creation of novel molecular scaffolds to overcome resistance issues and improve efficacy. Pyridine-based compounds are a major focus of this research. researchgate.net The unique electronic and steric properties imparted by the three chlorine atoms and the methyl group in this compound could be leveraged to design and synthesize new classes of pesticidal compounds. Research into the structure-activity relationships of various pyridine derivatives indicates that specific substitution patterns are key to biological activity. acs.orgnih.gov
Building Block in Pharmaceutical Chemistry
The pyridine ring is a common feature in many pharmaceutical agents due to its ability to engage in hydrogen bonding and other molecular interactions with biological targets. Chlorinated pyridines, in particular, serve as versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Synthesis of Drug Candidate Precursors
Although specific drug candidates derived from this compound are not prominently documented, the general synthetic utility of chlorinated pyridines is well-established in medicinal chemistry. They are often used in cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds, which are crucial steps in the assembly of complex drug molecules. A review of synthetic routes for top-selling drugs reveals the frequent use of six-membered heterocyclic rings, including pyridines, as core structural components. acs.org
Scaffolds for Biologically Relevant Heterocycles
The this compound structure can serve as a scaffold for creating more complex, biologically active heterocyclic systems. The chlorine atoms can be selectively replaced or can influence the reactivity of other parts of the molecule, allowing for the construction of diverse molecular libraries for drug discovery screening. The synthesis of novel benzofuro[3,2-b]pyridine derivatives, for example, has utilized chlorinated pyridinium (B92312) salts as key building blocks. nih.gov
Utilization in Specialty Chemical Manufacturing
Beyond agrochemicals and pharmaceuticals, chlorinated pyridines are used in the manufacture of a range of specialty chemicals, including dyes and materials for electronics. While specific uses for this compound in this sector are not widely reported, its properties suggest potential as a building block for functional molecules where a highly substituted pyridine ring is required.
Based on a comprehensive search of scientific literature and chemical databases, there is no available information regarding the applications of the specific chemical compound This compound as a synthetic intermediate in the synthesis of complex molecules or its contributions to molecular diversification.
Searches for this particular isomer in scholarly articles, patents, and commercial chemical supplier databases did not yield any research findings or documented uses in organic synthesis. While numerous other chlorinated and methylated pyridine derivatives are well-documented as versatile intermediates in the preparation of pharmaceuticals, agrochemicals, and materials, data specifically pertaining to this compound is not present in the available resources.
Therefore, an article on the contributions of this compound to complex molecule synthesis and diversification cannot be generated at this time due to the absence of relevant scientific data.
Advanced Spectroscopic and Structural Characterization Methodologies for 3,4,6 Trichloro 2 Methylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3,4,6-trichloro-2-methylpyridine and its derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, detailed information about the molecular structure can be obtained.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a substituted pyridine (B92270), the chemical shifts of the ring protons are influenced by the electron-donating or electron-withdrawing nature of the substituents. For this compound, the methyl group is electron-donating, while the chlorine atoms are electron-withdrawing. The sole aromatic proton would appear as a singlet, and its chemical shift would be influenced by the surrounding chloro substituents. The methyl protons would also exhibit a characteristic singlet. Studies on substituted pyridines have shown that substituents significantly perturb the chemical shifts of ring protons. researchgate.net For instance, in various 2-substituted pyridines, the positions of the proton signals provide clear structural information. acs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are affected by the attached substituents. The carbon bearing the methyl group would appear at a certain chemical shift, while the carbons bonded to chlorine atoms would be shifted downfield due to the deshielding effect of the halogens. For example, the ¹³C NMR spectrum of 2-methylpyridine (B31789) shows distinct signals for each of its carbon atoms.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure. A COSY spectrum would show correlations between coupled protons, although for this compound with only one aromatic proton, this would be of limited use for the aromatic region. However, it can be valuable for derivatives with more complex proton networks. researchgate.net HSQC would reveal one-bond correlations between protons and the carbons they are attached to, which is crucial for assigning the signals in both the ¹H and ¹³C spectra unambiguously. These techniques are powerful for analyzing complex spectra of substituted pyridines. rsc.org
| Technique | Application for this compound | Expected Observations |
| ¹H NMR | Determination of proton environment and connectivity. | A singlet for the C5 proton and a singlet for the methyl group protons. |
| ¹³C NMR | Identification of the carbon skeleton. | Six distinct signals corresponding to the five ring carbons and the one methyl carbon. |
| 2D NMR (COSY, HSQC) | Unambiguous assignment of proton and carbon signals. | HSQC will correlate the C5-H signal and the methyl C-H signals. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The presence of multiple chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and its fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a key identifier for chlorine-containing compounds.
Electron Ionization (EI) is a common ionization method that causes extensive fragmentation. The fragmentation pattern of this compound would likely involve the loss of a chlorine atom, a methyl group, or hydrogen chloride (HCl). The fragmentation of related compounds like 2-chloro-6-(trichloromethyl)pyridine and 3,5,6-trichloro-2-pyridinol (B117793) has been studied, providing insights into the expected fragmentation pathways. sigmaaldrich.comnih.govresearchgate.net For instance, the mass spectrum of 3,5,6-trichloro-2-pyridinol shows characteristic fragment ions that help in its identification. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is a particularly useful combination for separating and identifying components in a mixture, such as different isomers or impurities. nih.gov
| Ion | m/z (relative to ³⁵Cl) | Significance |
| [M]⁺ | 195 | Molecular Ion |
| [M-Cl]⁺ | 160 | Loss of a chlorine atom |
| [M-CH₃]⁺ | 180 | Loss of a methyl group |
| [M-HCl]⁺ | 159 | Loss of hydrogen chloride |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. The key functional groups are the aromatic pyridine ring, the C-Cl bonds, and the C-H bonds of the methyl group.
C-H stretching: The aromatic C-H stretch would appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretches from the methyl group would be observed between 2850-3000 cm⁻¹. libretexts.org
C=C and C=N stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) typically occur in the 1400-1600 cm⁻¹ region.
C-Cl stretching: The C-Cl stretching vibrations are found in the fingerprint region, generally between 550-850 cm⁻¹. libretexts.orglibretexts.org The presence of multiple C-Cl bonds would likely result in strong absorptions in this area.
C-H bending: The out-of-plane C-H bending vibrations for the substituted pyridine ring can also provide structural information.
Computational methods can be used to simulate and interpret the IR spectra of halogen-bonded pyridine complexes, providing a deeper understanding of the vibrational modes. researchgate.netrsc.orgrsc.org
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (methyl) | 2850 - 3000 |
| C=C and C=N Ring Stretch | 1400 - 1600 |
| C-Cl Stretch | 550 - 850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one.
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the pyridine ring. The pyridine ring itself is an aromatic system with delocalized π electrons. wikipedia.org The presence of substituents, such as the chloro and methyl groups, can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε).
Chlorine atoms, with their lone pairs of electrons, can act as auxochromes, leading to a red shift (bathochromic shift) of the absorption bands. The methyl group can also have a slight effect on the electronic transitions. By comparing the UV-Vis spectrum of this compound with that of pyridine and other substituted pyridines, the electronic effects of the substituents can be assessed.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This method is considered the gold standard for structural determination.
To perform X-ray crystallography, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields information about the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule.
| Structural Parameter | Information Obtained from X-ray Crystallography |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-Cl). |
| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, C-N-C). |
| Torsion Angles | Dihedral angles describing the conformation of the molecule. |
| Intermolecular Interactions | Non-covalent interactions like halogen bonding and van der Waals forces. |
| Crystal Packing | Arrangement of molecules in the crystal lattice. |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers and any reaction byproducts.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase in the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. youtube.com By using a suitable column and temperature program, different isomers of trichloromethylpyridine can be separated. researchgate.net GC coupled with a mass spectrometer (GC-MS) provides both separation and identification.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of this compound. sielc.comsielc.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, is commonly employed for the separation of organic compounds. researchgate.netint-res.com A preparative HPLC method has been successfully used to separate and purify 2-chloro-5-trichloromethylpyridine from a complex mixture. nih.gov The choice of column, mobile phase composition, and detector (e.g., UV-Vis) are critical for achieving good separation and detection.
| Technique | Principle of Separation | Application for this compound |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. | Purity assessment, separation of isomers, and quantification. |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Purity assessment, separation of isomers, and preparative purification. |
Theoretical and Computational Chemistry Studies on 3,4,6 Trichloro 2 Methylpyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For 3,4,6-Trichloro-2-methylpyridine, DFT calculations would be instrumental in providing a detailed picture of its fundamental chemical nature.
Geometry Optimization and Electronic Structure Analysis
The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process determines the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy state on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
Subsequent electronic structure analysis would reveal key insights into the molecule's behavior. The distribution of electron density, visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis can further elucidate intramolecular charge transfer and the nature of the chemical bonds within the molecule.
Prediction of Reactivity, Regioselectivity, and Transition States
DFT calculations are pivotal in predicting the reactivity of this compound. By mapping the molecular electrostatic potential (MEP), regions of positive and negative potential on the molecule's surface can be identified. These regions indicate likely sites for electrophilic and nucleophilic attack, respectively, thus predicting the regioselectivity of its reactions.
Furthermore, DFT can be employed to model reaction pathways and locate transition states. By calculating the energy barriers for potential reactions, the feasibility and kinetics of different chemical transformations can be assessed. This is crucial for understanding how the chlorine and methyl substituents influence the reactivity of the pyridine (B92270) ring.
Molecular Dynamics (MD) Simulations and Conformational Analysis
While this compound is a relatively rigid molecule, Molecular Dynamics (MD) simulations can provide valuable information about its dynamic behavior. MD simulations track the movement of atoms over time, offering insights into the molecule's vibrational modes and conformational flexibility, particularly of the methyl group. These simulations are performed by solving Newton's equations of motion for the system, providing a realistic depiction of the molecule's behavior in different environments.
Quantum Chemical Descriptors for Understanding Reactivity Trends
A range of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a numerical basis for comparing its reactivity with other related compounds.
Table 1: Key Quantum Chemical Descriptors
| Descriptor | Description | Significance |
| Ionization Potential (I) | The energy required to remove an electron. | Indicates the molecule's ability to act as an electron donor. |
| Electron Affinity (A) | The energy released when an electron is added. | Indicates the molecule's ability to act as an electron acceptor. |
| Electronegativity (χ) | The tendency of the molecule to attract electrons. | A fundamental property influencing bond polarity and reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A measure of the molecule's stability and reactivity. |
| Chemical Softness (S) | The reciprocal of chemical hardness. | Indicates the ease of electron transfer. |
| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | Helps in predicting the electrophilic character of the molecule. |
These descriptors, derived from the HOMO and LUMO energies, offer a quantitative framework for understanding and predicting the chemical behavior of this compound.
Modeling of Reaction Mechanisms and Energetics
Computational modeling allows for the detailed exploration of potential reaction mechanisms involving this compound. By constructing a potential energy surface for a given reaction, intermediates and transition states can be identified, and the associated energy changes calculated. This provides a step-by-step understanding of how reactants are converted into products. For instance, the mechanism of nucleophilic aromatic substitution, a common reaction for halogenated pyridines, could be meticulously studied.
Solvation Models and Environmental Effects on Electronic Properties
The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the electronic properties of this compound. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent affects the molecule's geometry, electronic structure, and reactivity. Understanding these solvent effects is crucial for predicting the behavior of the compound in realistic chemical systems.
Future Research Perspectives and Emerging Directions for 3,4,6 Trichloro 2 Methylpyridine Chemistry
Innovations in Sustainable and Catalytic Synthesis
The development of environmentally benign and efficient synthetic routes to 3,4,6-Trichloro-2-methylpyridine and its derivatives is a primary area for future research. Traditional chlorination methods often rely on harsh reagents and high temperatures, leading to the formation of complex product mixtures and significant waste. youtube.com Future innovations will likely focus on catalytic approaches that offer greater selectivity and sustainability.
Key Research Thrusts:
Catalyst Development: The design of novel catalysts for the regioselective chlorination of 2-picoline (2-methylpyridine) is a critical objective. Research could explore the use of transition metal catalysts, such as those based on rhodium or palladium, which have shown promise in other pyridine (B92270) functionalization reactions. rsc.orgyoutube.com Furthermore, the development of solid acid catalysts, like zeolites, could offer recyclable and more environmentally friendly alternatives to traditional Lewis acid catalysts. researchgate.net
Green Reaction Media: A shift towards more sustainable solvents is anticipated. The use of ionic liquids or water-based micellar catalysis could not only reduce the environmental impact but also enhance reaction rates and selectivity. youtube.comscilit.com
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and process control for chlorination reactions. google.com Future research will likely involve the development of optimized flow chemistry protocols for the synthesis of this compound, potentially integrating in-line purification for a more streamlined process.
A comparative look at potential catalytic systems is presented in the table below:
| Catalyst Type | Potential Advantages | Potential Challenges |
| Transition Metal Catalysts (e.g., Pd, Rh) | High activity and selectivity, potential for C-H activation. youtube.comnih.gov | Cost, potential for product inhibition, removal from final product. |
| Solid Acid Catalysts (e.g., Zeolites) | Recyclability, ease of separation, shape selectivity. researchgate.net | Lower activity compared to homogeneous catalysts, potential for deactivation. |
| Phase Transfer Catalysts | Useful for reactions involving immiscible phases, can improve reaction rates. google.com | Limited to specific reaction types, catalyst stability. |
Exploration of Novel Reactivity Modes and Selective Transformations
The three chlorine substituents and the methyl group on the this compound ring offer multiple sites for chemical modification. Future research will undoubtedly focus on unlocking the full synthetic potential of this molecule through the exploration of novel and selective transformations.
Key Areas of Investigation:
Regioselective Nucleophilic Aromatic Substitution (SNAr): The differential reactivity of the chlorine atoms at the 3, 4, and 6 positions towards nucleophiles is a key area for exploration. By carefully controlling reaction conditions (e.g., temperature, solvent, and the nature of the nucleophile), it should be possible to achieve selective substitution at a single position. acs.orgnih.govpearson.com This would open up avenues for the synthesis of a wide range of mono- and di-substituted derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms on the pyridine ring are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. nih.govnih.gov These reactions would allow for the introduction of a diverse array of carbon- and heteroatom-based substituents, leading to the rapid generation of compound libraries for biological screening.
Functionalization of the Methyl Group: The methyl group at the 2-position can be functionalized through various reactions, including oxidation to the corresponding aldehyde or carboxylic acid, or halogenation to introduce further reactive handles.
Pyridyne Intermediates: The generation of pyridyne intermediates from di- or tri-chlorinated pyridines offers a powerful strategy for the synthesis of highly functionalized pyridine derivatives. nih.gov Investigating the formation of pyridynes from this compound could lead to novel and complex molecular architectures.
The predictable regioselectivity in SNAr reactions is a significant goal. The following table outlines the expected order of reactivity for the chlorine atoms based on electronic effects:
| Position | Expected Reactivity in SNAr | Rationale |
| C4 | Highest | The para-relationship to the ring nitrogen strongly activates this position towards nucleophilic attack. |
| C6 | Intermediate | The ortho-relationship to the ring nitrogen provides activation, but less so than the para-position. |
| C3 | Lowest | The meta-relationship to the ring nitrogen results in the least activation for nucleophilic substitution. |
Design of Advanced Functional Materials incorporating this compound Frameworks
The unique electronic and structural features of this compound make it an attractive building block for the design of advanced functional materials. sigmaaldrich.comjeyamscientific.in The presence of multiple halogen atoms can be exploited to tune the electronic properties and promote specific intermolecular interactions, such as halogen bonding.
Potential Applications in Materials Science:
Organic Electronics: Pyridine-containing molecules are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the this compound unit could lead to materials with tailored HOMO/LUMO levels and improved charge transport properties.
Covalent Organic Frameworks (COFs): The di- or tri-functional nature of derivatives of this compound makes them suitable monomers for the synthesis of COFs. rsc.org These porous crystalline materials have potential applications in gas storage, catalysis, and sensing.
Liquid Crystals: The rigid, anisotropic structure of appropriately substituted this compound derivatives could lead to the formation of liquid crystalline phases.
Biocidal Materials: Halogenated pyridines are known to possess biocidal activity. youtube.com Incorporating the this compound moiety into polymers or coatings could lead to the development of new antimicrobial or antifouling materials.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Future Directions for AI and ML in this compound Chemistry:
Predictive Modeling of Regioselectivity: Machine learning models can be trained on existing datasets of SNAr and cross-coupling reactions of substituted pyridines to predict the most likely site of reaction for this compound under various conditions. researchgate.netrsc.org This can significantly reduce the number of experiments required to identify optimal reaction conditions.
Reaction Optimization: AI-driven platforms can be used to optimize reaction parameters such as temperature, catalyst loading, and reaction time to maximize the yield and selectivity of a desired product. beilstein-journals.org
Discovery of Novel Reactions: By analyzing vast databases of chemical reactions, machine learning algorithms may be able to identify novel and non-intuitive reaction pathways for the transformation of this compound.
In Silico Design of Functional Molecules: AI can be used to design new derivatives of this compound with specific desired properties, such as biological activity or optoelectronic characteristics, by predicting these properties based on molecular structure. nih.gov
The integration of these computational approaches will undoubtedly accelerate the pace of research and development in the field of this compound chemistry, paving the way for the discovery of new molecules with valuable applications.
Q & A
Q. What synthetic routes are most effective for preparing 3,4,6-Trichloro-2-methylpyridine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of halogenated pyridines often involves multi-step chlorination and functional group manipulation. For example, a similar compound, 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine, was synthesized via N-oxidation, nitration, nucleophilic substitution, and chloromethylation . For this compound, a plausible route might involve:
Methylation of pyridine derivatives (e.g., using methyl iodide under basic conditions).
Regioselective chlorination using agents like PCl₅ or SOCl₂. Chlorination positions can be controlled by directing groups (e.g., methyl or methoxy groups) .
Purification via column chromatography or recrystallization.
Key Optimization Parameters:
- Temperature control (e.g., 50–80°C for chlorination).
- Solvent selection (e.g., DMF for polar intermediates, hexane for non-polar purification).
- Stoichiometric ratios (e.g., excess chlorinating agents to ensure complete substitution).
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR Spectroscopy : Assign peaks based on substituent effects. For example, methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- FT-IR : Identify C-Cl stretches (~550–650 cm⁻¹) and C-N vibrations (~1350 cm⁻¹) .
- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
Q. Example Spectral Data from Analogous Compounds
| Technique | Compound | Key Peaks/Features | Reference |
|---|---|---|---|
| ¹H NMR | 2-Chloromethylpyridine | δ 4.6 (s, 2H, CH₂Cl) | |
| FT-IR | 3,5-Dichloropyridine | 610 cm⁻¹ (C-Cl) |
Advanced Research Questions
Q. How can regioselectivity challenges in chlorination be addressed for this compound?
Methodological Answer: Regioselectivity in polychlorinated pyridines is influenced by steric and electronic factors. Strategies include:
- Directed ortho-Metalation : Use methyl groups as directing agents to control chlorination sites .
- Computational Modeling : Predict reactivity using DFT calculations (e.g., Fukui indices for electrophilic substitution sites) .
- Protection/Deprotection : Temporarily block reactive sites with groups like trimethylsilyl, later removed post-chlorination .
Case Study : In 3,5-Dichloro-2,4,6-trifluoropyridine synthesis, fluorine’s electron-withdrawing effect directed chlorination to meta positions .
Q. How should researchers resolve contradictory data on the stability of this compound under varying pH conditions?
Methodological Answer: Contradictions in stability studies often arise from solvent choice or impurity interference. A systematic approach includes:
pH-Dependent Stability Assays : Use buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours .
Control Experiments : Compare results in aqueous vs. organic solvents (e.g., acetonitrile) to isolate pH effects.
Mass Balance Analysis : Track decomposition products (e.g., dechlorinated derivatives) using LC-MS .
Q. Reported Stability Data for Analogues
| Compound | pH Range | Stability (Half-Life) | Reference |
|---|---|---|---|
| 4,6-Dihydroxy-2-methylpyrimidine | pH 7–9 | >48 hours | |
| 3,5-Dichloropyridine | pH <3 | <24 hours |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Based on GHS classifications for related chlorinated pyridines :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (classified as respiratory irritants) .
- Waste Disposal : Segregate halogenated waste and treat with neutralizing agents (e.g., sodium bicarbonate) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
